1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a morpholine ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the piperidine ring and the prop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the morpholine and piperidine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-(3-Chlorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one
- 1-(4-(2-(3-Methylphenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one
- 1-(4-(2-(3-Bromophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one
Uniqueness
1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[4-[2-(3-fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-2-18(23)21-8-6-14(7-9-21)19(24)22-10-11-25-17(13-22)15-4-3-5-16(20)12-15/h2-5,12,14,17H,1,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCBXDKBEVYFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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